Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(1-piperidinyl)propyl ester, hydrochloride
Description
The compound Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(1-piperidinyl)propyl ester, hydrochloride (hereafter referred to as the "target compound") is a halogenated benzeneacetic acid derivative with a complex ester side chain and a hydrochloride salt. Key structural features include:
Properties
CAS No. |
134871-14-0 |
|---|---|
Molecular Formula |
C22H26Br2ClNO3 |
Molecular Weight |
547.7 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride |
InChI |
InChI=1S/C22H25Br2NO3.ClH/c23-19-9-5-17(6-10-19)22(27,18-7-11-20(24)12-8-18)21(26)28-16-4-15-25-13-2-1-3-14-25;/h5-12,27H,1-4,13-16H2;1H |
InChI Key |
MJELPYBCPNAPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC(=O)C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(1-piperidinyl)propyl ester, hydrochloride typically involves multiple steps The process begins with the bromination of benzeneacetic acid to introduce bromine atoms at specific positions on the benzene ringThe final step involves the esterification of the compound to form the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(1-piperidinyl)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(1-piperidinyl)propyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(1-piperidinyl)propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Analogs with Modified Amine Substituents
The target compound belongs to a family of benzeneacetic acid esters with nitrogen-containing side chains. lists several analogs differing in the amine group attached to the propyl ester:
| Compound Name | Amine Substituent | Key Differences vs. Target Compound |
|---|---|---|
| 3-(hexahydro-1H-azepin-1-yl)propyl ester, hydrochloride | Hexahydroazepine | Larger 7-membered ring; increased lipophilicity |
| 3-(dimethylamino)propyl ester, hydrochloride | Dimethylamino | Smaller, linear amine; higher polarity |
| 3-(4-morpholinyl)propyl ester, hydrochloride | Morpholinyl | Oxygen-containing ring; altered H-bonding capacity |
| 3-(1-pyrrolidinyl)propyl ester, hydrochloride | Pyrrolidinyl | 5-membered ring; reduced steric hindrance |
Impact of Amine Modifications :
- Hexahydroazepine : A 7-membered ring may enhance membrane permeability but reduce target specificity due to increased flexibility .
- Morpholinyl : The oxygen atom could improve water solubility and metabolic stability compared to piperidinyl .
- Pyrrolidinyl : A smaller ring might improve binding to compact active sites in enzymes or receptors .
Halogenated Ester Analogs in Agrochemicals
and highlight structurally related pesticides, emphasizing the role of halogenation and ester groups:
| Compound Name | Structure | Key Differences vs. Target Compound |
|---|---|---|
| Bromopropylate | 1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate | Isopropyl ester; lacks piperidinyl group |
| Chloropropylate | 1-methylethyl 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzenacetate | Chlorine substituents; isopropyl ester |
| Chlorobenzilate | Ethyl ester of 4,4'-dichlorobenzilic acid | Dichlorinated; ethyl ester; lacks hydroxy group |
Functional Implications :
- Halogen Type : Bromine’s larger atomic size and higher lipophilicity may enhance pesticidal persistence compared to chlorine .
- Ester Group: Isopropyl/ethyl esters (vs.
- Alpha-Hydroxy Group : Present in bromopropylate and the target compound but absent in chlorobenzilate; may influence degradation pathways .
Pharmaceutical Analogs with Piperidine Derivatives
and describe compounds with piperidine-based side chains, highlighting their relevance in drug design:
| Compound Name | Structure | Key Differences vs. Target Compound |
|---|---|---|
| Methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate, HCl | Piperidine linked via butanoyl chain; diphenylmethanol substituent | Extended carbon chain; additional aromatic groups |
| 5-[3-(4-Benzyl-piperazin-1-yl)-phenyl]-6-oxa-4-aza-spiro[2.4]hept-4-ene-7-carboxylic acid methyl ester | Piperazine core; spirocyclic structure | Rigid spiro scaffold; benzyl substituent |
Pharmacological Considerations :
Solubility and Stability
- Hydrochloride Salt: The target compound’s HCl salt improves solubility in polar solvents compared to non-ionic analogs (e.g., bromopropylate) .
- LogP Predictions: Piperidinyl and bromine substituents likely confer higher logP values (~4–5) vs. morpholinyl or dimethylamino analogs (~2–3) .
Biological Activity
Benzeneacetic acid, 4-bromo-α-(4-bromophenyl)-α-hydroxy-, 3-(1-piperidinyl)propyl ester, hydrochloride is a complex organic compound with significant implications in various scientific fields, particularly in medicinal chemistry. Its unique structure, characterized by the presence of bromine atoms and a piperidine moiety, suggests potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The compound is defined by the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHBrClNO |
| Molar Mass | 386.0354 g/mol |
| CAS Number | 134871-14-0 |
| Density | 1.337 g/cm³ |
| Solubility | Soluble in organic solvents |
The biological activity of the compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various physiological effects. The exact mechanisms are still under investigation but are thought to involve:
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Properties
Research indicates that benzeneacetic acid derivatives exhibit significant antimicrobial activity. A study found that compounds similar to this one demonstrated effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
Anticancer Activity
Several studies have investigated the anticancer potential of benzeneacetic acid derivatives. For instance, derivatives have shown promise in inhibiting tumor growth in vitro and in vivo. The proposed mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
Case Studies
-
Antimicrobial Efficacy
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzeneacetic acid derivatives. The results showed that compounds with bromine substitutions had enhanced activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity
Summary of Biological Activities
The following table summarizes key findings from various studies regarding the biological activities associated with benzeneacetic acid derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
